molecular formula C9H18ClF3N2O2 B2557735 Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride CAS No. 2361644-97-3

Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride

Cat. No. B2557735
CAS RN: 2361644-97-3
M. Wt: 278.7
InChI Key: MXFGRSICTFZQGK-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride is a chemical compound with the molecular weight of 278.7 . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula of Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride is C9H18ClF3N2O2 . The InChI representation of the molecule is InChI=1S/C9H17F3N2O2.ClH/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12;/h6H,4-5,13H2,1-3H3,(H,14,15);1H .


Physical And Chemical Properties Analysis

Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride has a molecular weight of 278.70 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 5 . The exact mass of the compound is 278.1008900 g/mol . The topological polar surface area of the compound is 64.4 Ų . The heavy atom count of the compound is 17 .

Scientific Research Applications

Organic Synthesis

EN300-7434267: is used in organic synthesis as a building block for the preparation of various pharmaceutical compounds. Its tert-butyl group can be easily deprotected under acidic conditions, revealing a free amine that can undergo further synthetic transformations .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for the synthesis of drug molecules. The trifluorobutyl group is particularly interesting due to its lipophilic nature, which can enhance the pharmacokinetic properties of potential drug candidates .

Peptide Coupling Reactions

The compound is valuable in peptide coupling reactions where it can be used to introduce the trifluorobutyl moiety into peptide chains. This modification can potentially alter the biological activity and stability of peptide-based drugs .

Material Science

EN300-7434267: may find applications in material science, particularly in the development of novel polymers. The amino group can participate in polymerization reactions, leading to materials with unique properties such as increased resistance to degradation .

Fluorinated Compounds Synthesis

The trifluorobutyl group is of significant interest in the synthesis of fluorinated compounds, which are important in several industrial applications, including agrochemicals and surface coatings due to their high stability and unique chemical properties .

Analytical Chemistry

In analytical chemistry, EN300-7434267 can be used as a standard or reagent in the quantification and identification of various chemical entities, especially in the context of high-performance liquid chromatography (HPLC) .

Chemical Education

This compound can also be used in chemical education as a model to teach advanced synthetic techniques and the handling of fluorinated compounds, which are becoming increasingly important in modern chemistry curricula .

Bioconjugation Techniques

Lastly, EN300-7434267 could be utilized in bioconjugation techniques where it can be attached to biomolecules, such as proteins or antibodies, to study their behavior or to modify their function for therapeutic purposes .

Safety and Hazards

Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride is a flammable liquid and vapour. It causes severe skin burns and eye damage .

properties

IUPAC Name

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2.ClH/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12;/h6H,4-5,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGRSICTFZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride

CAS RN

2361644-97-3
Record name tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
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